5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride

Description

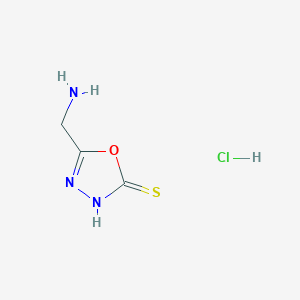

5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is a heterocyclic compound featuring a five-membered oxadiazole ring with a thione (C=S) group at the 2-position and an aminomethyl (-CH2NH2) substituent at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

The oxadiazole core is pharmacologically significant due to its electron-rich structure, which facilitates interactions with biological targets. The thione group contributes to hydrogen bonding and metal chelation, while the aminomethyl side chain may improve bioavailability and target specificity .

Properties

IUPAC Name |

5-(aminomethyl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS.ClH/c4-1-2-5-6-3(8)7-2;/h1,4H2,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMOGLTRDKRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde and an appropriate acid catalyst to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of aminomethyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, aminomethyl derivatives, and other functionalized compounds that retain the oxadiazole core structure.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is its potential as an anticancer agent. Research has demonstrated that derivatives of 2,3-dihydro-1,3,4-oxadiazoles exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized several 2,3-dihydro-1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against the MCF-7 human breast cancer cell line. The compound 4c showed an IC50 value of 8.04 µM, comparable to the standard drug doxorubicin (IC50 = 8.02 µM), indicating strong anticancer potential .

| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| 4c | 8.04 | Doxorubicin | 8.02 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Testing

In a recent evaluation, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Case Study: Polymer Synthesis

Research has explored the incorporation of oxadiazole compounds into polymer matrices to enhance thermal stability and mechanical properties. These materials demonstrate improved performance in high-temperature applications.

Mechanistic Insights

Understanding the mechanism of action for compounds like this compound is crucial for optimizing their applications.

Mechanism Overview

The compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. This interaction underlies its anticancer effects and highlights the importance of further mechanistic studies to elucidate its full therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Aminomethyl vs. Hydroxyphenyl: The target compound’s aminomethyl group may enhance solubility and cellular uptake compared to the hydroxyphenyl group in ’s anticancer derivatives. However, the hydroxyphenyl moiety confers strong hydrogen-bonding capacity, critical for target binding .

Example :

- 5-(2-Hydroxyphenyl) derivatives (): Synthesized via cyclization of 2-hydroxybenzohydrazide with CS2, yielding 57–68% after recrystallization .

- Target Compound: Likely synthesized similarly, substituting the hydrazide precursor with an aminomethyl-bearing analog.

Anticancer Activity

- 5-(2-Hydroxyphenyl) Derivatives : Seven compounds in this series showed potent activity against the NCI-60 cancer cell panel, with IC50 values <10 µM .

- Pyrimidinyloxymethyl Derivatives : Exhibited anti-inflammatory activity comparable to acetylsalicylic acid .

- Aminomethyl Derivative: While direct data is unavailable, the aminomethyl group’s protonation at physiological pH could enhance interactions with negatively charged biomolecules (e.g., DNA or kinase ATP-binding sites).

Antimicrobial Activity

- 4-Thiazolidinone Derivatives: Derived from oxadiazole precursors, these compounds showed notable microbial activity .

Physicochemical Properties

Biological Activity

5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound can be synthesized through cyclization reactions involving appropriate precursors. Common methods include the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. The synthesis typically results in a compound with significant stability and bioavailability due to its unique oxadiazole structure.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies. The following sections summarize key findings regarding its anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

- In vitro Studies : Compounds structurally similar to 5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione exhibited promising results in the National Cancer Institute's 60-cell panel assay. Notably, certain derivatives showed non-selective broad-spectrum activity against all tested cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can interact with specific molecular targets, inhibiting critical pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been explored extensively:

- Bacterial Activity : In vitro evaluations have shown that certain derivatives possess significant antibacterial activity against strains such as Mycobacterium tuberculosis. For example, one study reported that a derivative exhibited activity against monoresistant strains with notable metabolic stability .

Case Studies

Several case studies further illustrate the biological activity of this compound:

- Anticancer Screening : A study conducted by the National Cancer Institute evaluated various oxadiazole derivatives for anticancer properties. Among them, certain analogs were identified as lead compounds due to their superior efficacy compared to standard drugs like doxorubicin .

- Structure-Activity Relationship (SAR) : Research focused on understanding how structural variations influence biological activity has revealed that modifications at specific positions on the oxadiazole ring can enhance potency and selectivity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.